molecular formula C12H7ClFNO B12016915 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde CAS No. 881402-42-2

2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde

Cat. No.: B12016915
CAS No.: 881402-42-2
M. Wt: 235.64 g/mol
InChI Key: IXGZGRQZKXOFBE-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C12H7ClFNO. This compound is characterized by a pyridine ring substituted with a chloro group at the 2-position, a fluorophenyl group at the 6-position, and an aldehyde group at the 4-position. It is used in various fields, including organic synthesis and pharmaceutical research, due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-chloropyridine and 4-fluorobenzaldehyde.

    Reaction Conditions: A common method involves the Vilsmeier-Haack reaction, where the starting materials react in the presence of a formylating agent such as POCl3 (phosphorus oxychloride) and DMF (dimethylformamide) to introduce the aldehyde group at the 4-position of the pyridine ring.

    Purification: The product is usually purified by recrystallization or column chromatography to achieve high purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like NaOH or K2CO3.

Major Products:

    Oxidation: 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid.

    Reduction: 2-Chloro-6-(4-fluorophenyl)pyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets, influencing biological pathways involved in disease processes.

Comparison with Similar Compounds

    2-Chloro-6-phenylpyridine-4-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-Chloro-6-(4-methylphenyl)pyridine-4-carbaldehyde: Contains a methyl group instead of a fluorine atom, potentially altering its chemical properties and applications.

    2-Chloro-6-(4-bromophenyl)pyridine-4-carbaldehyde: The presence of a bromine atom can influence its reactivity and use in different synthetic pathways.

Uniqueness: The presence of the fluorophenyl group in 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde imparts unique electronic and steric properties, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and bioavailability, distinguishing it from other similar compounds.

Properties

CAS No.

881402-42-2

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

2-chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C12H7ClFNO/c13-12-6-8(7-16)5-11(15-12)9-1-3-10(14)4-2-9/h1-7H

InChI Key

IXGZGRQZKXOFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)F

Origin of Product

United States

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